molecular formula C20H12ClN3O3S B2726067 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide CAS No. 477569-73-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

Cat. No. B2726067
CAS RN: 477569-73-6
M. Wt: 409.84
InChI Key: CKRMZTUGNCHQCM-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are aromatic heterocyclic compounds that have been extensively studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide”, consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Bacterial Activity

Benzothiazole derivatives have been reported to possess anti-bacterial properties . Changes in the functional group at the 2nd position of the benzothiazole scaffold can induce a significant change in the biological activity of the compounds .

Anti-Fungal Activity

Benzothiazole derivatives have also been reported to show anti-fungal activities . The 2nd position of the benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Anti-Oxidant Activity

Benzothiazole derivatives have been reported to possess anti-oxidant properties . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .

Anti-Microbial Activity

Benzothiazole derivatives have been reported to possess anti-microbial properties . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of the compounds .

Anti-Proliferative Activity

Benzothiazole derivatives have been reported to possess anti-proliferative properties . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Anti-Convulsant Activity

Benzothiazole derivatives have been reported to possess anti-convulsant properties . The 2nd position of the benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Anti-Inflammatory Activity

Benzothiazole derivatives have been reported to possess anti-inflammatory properties . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .

Mechanism of Action

While the specific mechanism of action for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide” is not available, benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-12-9-10-17(24(26)27)14(11-12)19(25)22-15-6-2-1-5-13(15)20-23-16-7-3-4-8-18(16)28-20/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRMZTUGNCHQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

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